molecular formula C11H12F2O2 B6163231 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1497756-49-6

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B6163231
CAS No.: 1497756-49-6
M. Wt: 214.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the asymmetric reduction of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme recycling system . The ketoreductase used can be from the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-keto reductase (AKR) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high yield and enantioselectivity. The reaction conditions are optimized to maintain the activity of the enzymes and the stability of the coenzymes .

Chemical Reactions Analysis

Types of Reactions

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include the oxidized ketone form and various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its role as an intermediate in the synthesis of pharmaceutical agents. These agents, such as tegoprazan, act as potassium-competitive acid blockers (P-CABs) that inhibit gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure that allows it to be used as an intermediate in the synthesis of potent pharmaceutical agents. Its fluorine atoms contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1497756-49-6

Molecular Formula

C11H12F2O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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